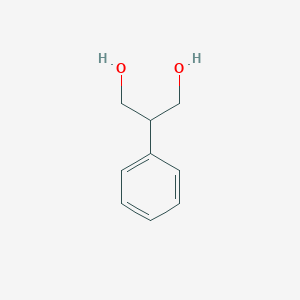

2-Phenyl-1,3-propanediol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78023. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBDZXFJDMJLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166186 | |

| Record name | 2-Phenyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1570-95-2 | |

| Record name | 2-Phenyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1570-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Propanediol, 2-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLPROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F93674JBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Phenyl-1,3-propanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-phenyl-1,3-propanediol, a key intermediate in the pharmaceutical industry, notably in the production of the anticonvulsant drug Felbamate.[1] The document details various synthetic routes, presenting quantitative data in structured tables, and offers detailed experimental protocols for key reactions. Visual diagrams of the synthesis pathways are included to facilitate a clear understanding of the chemical transformations involved.

Introduction

This compound is a disubstituted propane diol with the chemical formula C₉H₁₂O₂.[2] Its synthesis is a critical step in the manufacturing of several active pharmaceutical ingredients. Historically, the synthesis has been dominated by the reduction of diethyl phenylmalonate, but concerns over cost and safety of certain reducing agents have led to the development of alternative pathways.[3][4] This guide explores the most significant and commercially viable methods for its preparation.

Synthesis Pathways

Two principal routes for the synthesis of this compound are prevalent: the reduction of diethyl phenylmalonate and a multi-step synthesis commencing from benzaldehyde.

Reduction of Diethyl Phenylmalonate

The reduction of the diester diethyl phenylmalonate is a direct and widely reported method for obtaining this compound. The choice of reducing agent significantly impacts the reaction's efficiency, safety, and cost.

Lithium aluminum hydride (LiAlH₄) has been traditionally used for this reduction.[1][4] However, its hazardous nature and high cost on an industrial scale have prompted the search for alternatives.[3][5] Sodium borohydride (NaBH₄) has emerged as a safer and more cost-effective option.[6][7][8]

A significant improvement in the sodium borohydride reduction involves the use of an alkali metal dihydrogen phosphate buffer.[6] This buffer maintains a controlled pH, which has been shown to increase the reaction yield and reduce the formation of impurities like 2-phenylethanol.[6]

Quantitative Data for Diethyl Phenylmalonate Reduction

| Reducing Agent | Solvent | Additive | Yield | Purity | Reference |

| Sodium Borohydride | Ethanol | Sodium Dihydrogen Phosphate | 63% | 91.6% | [6] |

| Lithium Aluminum Hydride | Tetrahydrofuran | - | 72% | - | [1] |

| Lithium Borohydride | Tetrahydrofuran | - | 72% | [1] | |

| Aluminum Hydride | Tetrahydrofuran | - | 71% | - | [1] |

| Zinc/Aluminum/Carbon | Tetrahydrofuran/Toluene | Tetrabutylammonium Chloride | 99.6% | 99.3% | [9] |

Experimental Protocols

Protocol 1: Reduction of Diethyl Phenylmalonate with Sodium Borohydride and a Phosphate Buffer [6]

-

A mixture of 20 g of diethyl phenylmalonate, 6.6 g of sodium dihydrogen phosphate monohydrate, and 140 ml of absolute ethanol is cooled to 15°C.

-

7.1 g of solid sodium borohydride is added to the mixture.

-

The reaction is quenched by the addition of a 10% HCl solution.

-

The residual ethanol is distilled off.

-

8 ml of 50% NaOH is added to achieve a pH between 8.0 and 9.0.

-

The this compound is extracted into 400 ml of ethyl acetate.

-

The organic layer is washed with water and evaporated to dryness.

-

The resulting precipitate is crystallized from toluene to yield 20 g (63%) of this compound.

Protocol 2: Reduction of Diethyl Phenylmalonate with Lithium Aluminum Hydride [1]

-

A solution of lithium aluminum hydride in tetrahydrofuran is prepared in an inert atmosphere.

-

The solution is cooled, and diethyl phenylmalonate is added slowly.

-

The solution is heated and maintained at an elevated temperature until the reaction is complete.

-

The reaction mixture is cooled, and an extraction solvent is added, followed by water to quench the residual hydride.

-

Hydrolysis is completed by the addition of hydrochloric acid.

-

The solution is extracted, the aqueous phase is made alkaline and further extracted.

-

The combined organic phases are washed, dried, and concentrated to yield the crude diol.

-

Recrystallization from a hexane/toluene/ether mixture (10:5:1) gives purified this compound in a 72% yield.

Synthesis Pathway: Reduction of Diethyl Phenylmalonate

Reduction of diethyl phenylmalonate to this compound.

Synthesis from Benzaldehyde via a Nitro Intermediate

An alternative and commercially viable route starts from benzaldehyde and proceeds through a nitro-diol intermediate. This multi-step synthesis avoids the use of expensive malonic esters and hazardous hydrides for the final reduction step.[3][10]

The key steps in this pathway are:

-

Formation of benzaldehyde oxime from benzaldehyde.

-

Oxidation of benzaldehyde oxime to nitromethylbenzene.

-

Reaction of nitromethylbenzene with formaldehyde to yield 2-nitro-2-phenyl-1,3-propanediol.

-

Hydrogenation of the nitro group to afford the final product, this compound.

The final hydrogenation step is a critical part of this process and is typically carried out using a palladium on calcium carbonate catalyst.[3][11] This method is noted for its high yield and purity, and its suitability for large-scale production.[3]

Quantitative Data for the Benzaldehyde Route

| Reaction Step | Reactants | Product | Catalyst/Reagent | Yield | Reference |

| Oximation | Benzaldehyde, Hydroxylamine Sulfate | Benzaldehyde Oxime | Sodium Hydroxide | 95% | [3] |

| Oxidation | Benzaldehyde Oxime | Nitromethylbenzene | Peracetic Acid | 84% | [10] |

| Aldol Condensation | Nitromethylbenzene, Formaldehyde | 2-Nitro-2-phenyl-1,3-propanediol | Sodium Carbonate Monohydrate | 78% | [3][10] |

| Hydrogenation | 2-Nitro-2-phenyl-1,3-propanediol | This compound | 5% Palladium on Calcium Carbonate | 80% | [3][10][11] |

Experimental Protocols

Protocol 3: Synthesis of 2-Nitro-2-phenyl-1,3-propanediol [3][10]

-

100 g (0.73 mole) of nitromethylbenzene, 131.5 g (1.61 mole) of 37% formaldehyde, and 1.8 g of sodium carbonate monohydrate are placed in a 500 ml beaker with a mechanical stirrer.

-

The mixture is stirred, and the temperature is maintained at 38°C using a cold water bath.

-

After 1.5 hours, crystals begin to form.

-

The mixture is diluted with 210 ml of ice water and stirred at 10°C for about 2 hours.

-

The mixture is filtered, and the filtrate is washed with water.

-

The damp cake is stirred with 280 ml of ice water for 1 hour, filtered, and air-dried overnight.

-

The solid is stirred with 250 ml of toluene for about 1 hour at 10°C, filtered, washed with cold toluene, and dried to yield 112.6 g (78%) of 2-nitro-2-phenyl-1,3-propanediol.

Protocol 4: Hydrogenation of 2-Nitro-2-phenyl-1,3-propanediol [3][11]

-

12 g (0.06 mole) of 2-nitro-2-phenyl-1,3-propanediol, 400 mg of 5% palladium on calcium carbonate, and 150 ml of methanol are placed in a Parr hydrogenator bottle.

-

The mixture is reduced with hydrogen overnight at 50 psi.[3]

-

The mixture is filtered through Celite and concentrated to an oil.

-

The oil is recrystallized from 30 ml of toluene to yield 7.4 g (80%) of this compound.

Synthesis Pathway: From Benzaldehyde

Multi-step synthesis of this compound from benzaldehyde.

Conclusion

The synthesis of this compound can be achieved through several effective pathways. The choice of a particular route will depend on factors such as scale, cost of starting materials, safety considerations, and desired purity of the final product. The reduction of diethyl phenylmalonate using sodium borohydride with a phosphate buffer offers a safer alternative to the traditional lithium aluminum hydride method. For large-scale industrial production, the multi-step synthesis from benzaldehyde presents an economical and high-yielding option. The detailed protocols and comparative data provided in this guide are intended to assist researchers and professionals in selecting and optimizing the most suitable synthesis strategy for their specific needs.

References

- 1. US4982016A - Conversion of diethyl phenylmalonate to this compound - Google Patents [patents.google.com]

- 2. This compound | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4868327A - Synthesis of this compound - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US9233898B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. WO2012032508A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. US5072056A - Synthesis of this compound - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

A Technical Guide to the Physicochemical Properties of 2-Phenyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Phenyl-1,3-propanediol (CAS No: 1570-95-2), a versatile diol with applications in various scientific fields. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound, compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [1][2][3] |

| Molecular Weight | 152.19 g/mol | [1][3][4] |

| Melting Point | 53-56 °C | [5][6] |

| Appearance | White solid/crystal | [2] |

| Solubility | Sparingly soluble in water | [2] |

| logP (octanol-water partition coefficient) | 0.7548 | [1] |

| pKa | 14.26 ± 0.10 (Predicted) | [2] |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [1] |

| Number of Hydrogen Bond Acceptors | 2 | [1] |

| Number of Hydrogen Bond Donors | 2 | [1] |

| Number of Rotatable Bonds | 3 | [1] |

Experimental Protocols

1. Melting Point Determination:

The melting point of a solid compound is a crucial indicator of its purity. A common and accessible method for its determination is the use of a melting point apparatus.

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp®), capillary tubes.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

-

2. Solubility Assessment:

Determining the solubility of a compound in various solvents is essential for its application in formulations and reactions.

-

Apparatus: Vials, analytical balance, magnetic stirrer, temperature-controlled bath.

-

Procedure (for aqueous solubility):

-

An excess amount of this compound is added to a known volume of deionized water in a vial.

-

The mixture is stirred vigorously at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

3. Octanol-Water Partition Coefficient (logP) Determination:

The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

-

Apparatus: Separatory funnel, analytical balance, pH meter, HPLC or UV-Vis spectrophotometer.

-

Procedure (Shake-Flask Method):

-

A solution of this compound of known concentration is prepared in either water or n-octanol.

-

Equal volumes of n-octanol and water (pre-saturated with each other) are added to a separatory funnel.

-

The this compound solution is added to the funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in both the aqueous and n-octanol phases is determined using an appropriate analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

-

4. pKa Determination:

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values.

-

Apparatus: pH meter, autoburette, beaker, magnetic stirrer.

-

Procedure (Potentiometric Titration):

-

A known amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture if aqueous solubility is low).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general logical workflow for the physicochemical characterization of a chemical compound like this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1570-95-2 [chemicalbook.com]

- 6. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

2-Phenyl-1,3-propanediol: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1,3-propanediol, a key organic compound, holds significant importance in various scientific and industrial sectors, most notably in pharmaceutical manufacturing. Its chemical structure, featuring a phenyl group attached to a propane-1,3-diol backbone, provides a versatile scaffold for the synthesis of more complex molecules. This technical guide offers an in-depth overview of this compound, covering its chemical and physical properties, detailed synthesis protocols, and its primary applications, with a focus on its role as a critical intermediate in the production of the antiepileptic drug, Felbamate.

Chemical Structure and Properties

This compound is a white crystalline solid at room temperature.[1] Its structure is characterized by a phenyl group at the second position of the propane-1,3-diol chain.

CAS Number: 1570-95-2[1][2][3]

Molecular Formula: C₉H₁₂O₂[1][3]

Structure:

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 2-phenylpropane-1,3-diol | [1] |

| Molecular Weight | 152.19 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 53-56 °C | |

| Solubility | Sparingly soluble in water | [1] |

| pKa (Predicted) | 14.26 ± 0.10 | [1] |

| SMILES | C1=CC=C(C=C1)C(CO)CO | [1] |

| InChI Key | BPBDZXFJDMJLIB-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Predicted ¹H NMR Spectrum

-

Aromatic Protons (C₆H₅): A multiplet is expected in the range of δ 7.20-7.40 ppm.

-

Methine Proton (-CH-): A multiplet is anticipated around δ 3.00-3.20 ppm.

-

Methylene Protons (-CH₂-OH): A multiplet is expected around δ 3.80-4.00 ppm.

-

Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum

-

Aromatic Carbons (C₆H₅): Peaks are expected between δ 125-140 ppm.

-

Methine Carbon (-CH-): A peak is anticipated around δ 50-55 ppm.

-

Methylene Carbons (-CH₂-OH): A peak is expected around δ 65-70 ppm.

Key IR Absorption Peaks

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry Fragmentation

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would likely involve the loss of water (M-18), a hydroxymethyl group (M-31), and cleavage of the C-C bonds adjacent to the phenyl group, leading to characteristic fragments.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to Felbamate.

Synthesis of this compound from Diethyl Phenylmalonate

This procedure details the reduction of diethyl phenylmalonate using sodium borohydride in the presence of a buffer.

Materials:

-

Diethyl phenylmalonate

-

Sodium dihydrogen phosphate monohydrate

-

Absolute ethanol

-

Sodium borohydride (solid)

-

10% Hydrochloric acid solution

-

50% Sodium hydroxide solution

-

Ethyl acetate

-

Toluene

-

Water

Procedure:

-

A mixture of 20 g of diethyl phenylmalonate, 6.6 g of sodium dihydrogen phosphate monohydrate, and 140 ml of absolute ethanol is prepared in a suitable reaction vessel.

-

The mixture is cooled to 15 °C.

-

7.1 g of solid sodium borohydride is added to the cooled mixture.

-

The reaction is allowed to proceed until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

The excess sodium borohydride is quenched by the careful addition of a 10% HCl solution.

-

The residual ethanol is removed by distillation.

-

The resulting solution is then basified with a 50% NaOH solution.

-

The product is extracted with ethyl acetate.

-

The organic layer is washed with water and then evaporated to dryness.

-

The resulting precipitate is crystallized from toluene to yield 20 g of this compound (63% yield).

Application in Drug Development: Synthesis of Felbamate

This compound is a crucial starting material for the synthesis of Felbamate (this compound dicarbamate).

Materials:

-

This compound

-

Toluene

-

Tetrahydrofuran

-

Phosgene

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Methanol (for recrystallization)

Procedure:

-

30.4 g (0.2 mole) of this compound is dissolved in a mixture of 100 ml of toluene and 35 g of tetrahydrofuran at room temperature.

-

30 ml of phosgene (0.44 moles) is passed into the solution while maintaining the temperature below 25°C.

-

The solution is stirred for approximately 1 hour at room temperature after the phosgene addition is complete.

-

The resulting tetrahydrofuran solution is then dripped into 140 ml of concentrated NH₄OH, which is held at 0°C.

-

Stirring is continued for 1.5 hours at room temperature.

-

The mixture is concentrated in vacuo on a steam bath to remove most of the tetrahydrofuran.

-

150 ml of water is added, and the mixture is stirred for 1 hour at room temperature.

-

The mixture is filtered, and the filtrate is washed with water and dried in vacuo at 50°C to yield crude this compound dicarbamate (Felbamate).

-

Recrystallization from methanol can be performed for further purification.

References

An In-depth Technical Guide to 2-Phenyl-1,3-propanediol: Discovery and History

This technical guide provides a comprehensive overview of 2-Phenyl-1,3-propanediol, a significant chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, historical development, and synthesis.

Introduction

This compound, with the CAS Registry Number 1570-95-2, is a white solid organic compound. It is primarily recognized for its role as a key intermediate in the synthesis of Felbamate, an antiepileptic drug.[1] The history of this compound is intrinsically linked to the advancements in the manufacturing processes of Felbamate, with a focus on developing safer and more cost-effective synthetic routes. Beyond its pharmaceutical applications, it is also utilized in the fragrance industry and as a solvent or preservative in cosmetic products.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1570-95-2 | |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Melting Point | 53-56 °C | |

| Appearance | White solid | |

| IUPAC Name | 2-phenylpropane-1,3-diol | [2] |

| InChI Key | BPBDZXFJDMJLIB-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC=C(C=C1)C(CO)CO | [2] |

Historical Development of Synthesis

The documented history of this compound is largely a chronicle of the evolution of its synthesis. Early methods were often hazardous and expensive, prompting research into more efficient and commercially viable processes.

A significant early method for synthesizing this compound involved the reduction of diethyl phenylmalonate. This procedure, however, often employed dangerous reagents like lithium aluminum hydride, which are not ideal for large-scale industrial production due to their cost and hazardous nature.[3]

Later developments, as detailed in various patents, focused on safer and more economical alternatives. One notable advancement was the use of sodium borohydride in the presence of an alkali metal dihydrogen phosphate buffer to reduce diethyl phenylmalonate.[1][4] This method offered a more controlled reaction with improved yields and reduced impurities.

Another innovative and commercially adaptable synthesis route starts from benzaldehyde. This multi-step process involves the formation of a benzaldehyde oxime, followed by oxidation to nitromethylbenzene, reaction with formaldehyde to yield 2-nitro-2-phenyl-1,3-propanediol, and finally, hydrogenation to produce this compound.[3][5] This pathway avoids the use of expensive and hazardous reagents, making it suitable for large-scale production.[3]

Experimental Protocols

Synthesis via Reduction of Diethyl Phenylmalonate

A common and modern method for the synthesis of this compound involves the reduction of diethyl phenylmalonate using sodium borohydride.

Materials:

-

Diethyl phenylmalonate

-

Sodium borohydride

-

Sodium dihydrogen phosphate

-

Ethanol

-

Sodium hydroxide solution (0.2%)

-

Water

-

Ethyl acetate

-

Toluene

Procedure:

-

A solution of diethyl phenylmalonate in ethanol is prepared.

-

Sodium dihydrogen phosphate is added to the solution.

-

The mixture is cooled to 5-7 °C.

-

A solution of sodium borohydride in 0.2% aqueous sodium hydroxide is gradually added to the cooled mixture.

-

The reaction mixture is stirred for several hours.

-

The ethanol is removed by distillation.

-

The reaction is quenched by the addition of water, followed by heating to 50-60 °C for 2 hours.

-

The solution is basified with a 50% sodium hydroxide solution.

-

The product is extracted with ethyl acetate.

-

The organic layer is washed with water and then evaporated to dryness.

-

The resulting precipitate is crystallized from toluene to yield this compound.[1]

Synthesis from Benzaldehyde

This multi-step synthesis offers a commercially viable route to this compound.

Step 1: Preparation of Benzaldehyde Oxime

-

Hydroxylamine sulfate, benzaldehyde, methanol, and water are combined in a flask.

-

The mixture is cooled to 10 °C.

-

A 50% sodium hydroxide solution is added gradually while maintaining the temperature below 25 °C.

-

The mixture is stirred until the reaction is complete.

-

The mixture is neutralized with acetic acid.

-

The lower oxime layer is separated, and the aqueous layer is extracted with toluene.

-

The organic layers are combined, washed with water, and the toluene is removed to yield benzaldehyde oxime.[3]

Step 2: Preparation of Nitromethylbenzene

-

Benzaldehyde oxime is oxidized using an oxidizing agent such as 35% peracetic acid in acetic acid.

-

The reaction is carried out at a controlled temperature of 80-90 °C to produce nitromethylbenzene.[3]

Step 3: Preparation of 2-Nitro-2-phenyl-1,3-propanediol

-

Nitromethylbenzene is reacted with 37% formaldehyde in the presence of sodium carbonate monohydrate.

-

The reaction temperature is maintained at 38 °C.

-

After crystals begin to form, the mixture is diluted with ice water and stirred at 10 °C.

-

The mixture is filtered, and the solid is washed with water and toluene to yield 2-nitro-2-phenyl-1,3-propanediol.[3]

Step 4: Preparation of this compound

-

2-Nitro-2-phenyl-1,3-propanediol is dissolved in methanol.

-

5% palladium on calcium carbonate catalyst is added.

-

The mixture is hydrogenated in a Parr hydrogenator.

-

After the reaction is complete, the mixture is filtered through Celite.

-

The filtrate is concentrated to an oil and recrystallized from toluene to yield this compound.[3]

Visualized Experimental Workflows

Synthesis of this compound via Reduction of Diethyl Phenylmalonate

Caption: Workflow for the synthesis of this compound from diethyl phenylmalonate.

Multi-step Synthesis of this compound from Benzaldehyde

References

- 1. US9233898B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. This compound | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4868327A - Synthesis of this compound - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. US5072056A - Synthesis of this compound - Google Patents [patents.google.com]

In-Depth Technical Guide on the Core Mechanism of Action of 2-Phenyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the mechanism of action of the chemical entity 2-phenyl-1,3-propanediol. It is crucial to note that the primary pharmacological activity, particularly as an anticonvulsant, is attributed to its dicarbamate derivative, Felbamate . This compound itself is a metabolite of Felbamate and is not considered the primary active agent. Therefore, this document focuses on the well-established mechanisms of Felbamate, which incorporates the this compound core structure.

Felbamate exerts its therapeutic effects through a multifaceted mechanism involving the modulation of both excitatory and inhibitory neurotransmitter systems.[1][2] Key actions include the inhibition of N-methyl-D-aspartate (NMDA) receptors, potentiation of γ-aminobutyric acid type A (GABA-A) receptors, and modulation of voltage-gated sodium and calcium channels.[2][3][4] This guide presents quantitative data, detailed experimental protocols, and visual diagrams to elucidate these complex interactions.

Introduction: The this compound Core and Felbamate

This compound serves as the central structural scaffold for the anticonvulsant drug Felbamate (this compound dicarbamate). While this compound is detected as a metabolite following Felbamate administration, studies indicate that it, along with other metabolites, contributes minimally to the overall anticonvulsant effect of the parent drug. The dicarbamate moieties are essential for the pharmacological activity of Felbamate.

Core Mechanisms of Action of Felbamate

Felbamate's broad-spectrum anticonvulsant activity stems from its ability to modulate multiple molecular targets involved in neuronal excitability.

Modulation of NMDA Receptor Function

Felbamate is a functional antagonist of the NMDA receptor, a critical component of excitatory glutamatergic neurotransmission.[2]

-

Subunit Selectivity: Felbamate demonstrates a modest selectivity for NMDA receptors that include the NR2B subunit.[5]

-

Site of Action: Evidence points to Felbamate acting as a channel blocker, with its binding site located within the external vestibule of the receptor's ion pore.[6] There is also research suggesting an interaction with the strychnine-insensitive glycine co-agonist site, which may allosterically modulate receptor function.[7][8]

Potentiation of GABA-A Receptor-Mediated Inhibition

Felbamate enhances the activity of GABA-A receptors, the principal mediators of fast inhibitory neurotransmission in the central nervous system.[1][2]

-

Subunit-Specific Effects: The potentiating effect of Felbamate is dependent on the subunit composition of the GABA-A receptor. It has been shown to positively modulate receptors containing α1β2γ2S, α1β3γ2S, α2β2γ2S, and α2β3γ2S subunit combinations.[9]

Interaction with Voltage-Gated Ion Channels

-

Sodium Channels: Felbamate has been observed to inhibit sustained high-frequency repetitive firing of neurons, an action that suggests a modulatory effect on voltage-gated sodium channels.[3]

-

Calcium Channels: The drug also exhibits inhibitory effects on voltage-gated calcium channels, particularly those of the L-type (dihydropyridine-sensitive).[2][4][10]

Quantitative Data Presentation

The following tables provide a summary of the quantitative data available for Felbamate's interactions with its molecular targets and its efficacy in preclinical models.

Table 1: In Vitro Pharmacological Profile of Felbamate

| Target | Assay Type | Preparation | Parameter | Value | Reference |

| NMDA Receptor | Whole-Cell Voltage Clamp | HEK293 cells (NR1a/NR2A) | IC50 | 2.6 mM | [5] |

| Whole-Cell Voltage Clamp | HEK293 cells (NR1a/NR2B) | IC50 | 0.52 mM | [5] | |

| Whole-Cell Voltage Clamp | HEK293 cells (NR1a/NR2C) | IC50 | 2.4 mM | [5] | |

| Radioligand Binding ([3H]dizocilpine) | Rat Forebrain Membranes | K_b | 0.7-1.1 mM | [6] | |

| Radioligand Binding ([3H]5,7-dichlorokynurenic acid) | Not Specified | IC50 | 374 µM | [8] | |

| Intracellular Calcium Assay | Not Specified | Min. Effective Conc. | 100 µM | [11] | |

| GABA-A Receptor | Whole-Cell Voltage Clamp | Cultured Rat Hippocampal Neurons | - | Potentiation at 0.1-3 mM | [1] |

| Calcium Channels | Whole-Cell Voltage Clamp (High-Voltage Activated) | Acutely Isolated Rat Cortical Neurons | IC50 | 504 nM | [10] |

| Whole-Cell Voltage Clamp (High-Voltage Activated) | Acutely Isolated Rat Striatal Neurons | IC50 | 18.7 µM | [10] | |

| Sodium Channels | Sustained Repetitive Firing | Mouse Spinal Cord Neurons | Median Inhibitory Conc. | 67 µg/mL | [3] |

Table 2: In Vivo Anticonvulsant Efficacy of Felbamate

| Animal Model | Seizure Type | Species | Administration Route | ED50 | Reference |

| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Mouse | Intraperitoneal (i.p.) | 30 mg/kg | [12] |

| Subcutaneous Pentylenetetrazol (s.c. PTZ) | Myoclonic | Mouse | Intraperitoneal (i.p.) | 9.7 mg/kg | [13] |

Visualizing Signaling Pathways and Experimental Workflows

Caption: Felbamate's dual action on excitatory and inhibitory neurotransmission.

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To characterize the effects of Felbamate on ligand-gated ion channels (NMDA and GABA-A receptors).

Methodology:

-

Cell Preparation: Use primary cultured neurons (e.g., rat hippocampal) or a heterologous expression system (e.g., HEK293 cells) transfected with the specific receptor subunits of interest.

-

Recording Configuration: Establish a whole-cell patch-clamp configuration. Use an internal pipette solution appropriate for the currents being studied (e.g., a Cs-based solution to isolate NMDA or GABA-A currents).

-

Voltage Protocol: Clamp the cell membrane at a holding potential of -60 mV to -70 mV.

-

Agonist Application: Apply a known concentration of the respective agonist (e.g., NMDA and glycine for NMDA receptors; GABA for GABA-A receptors) to elicit a baseline current.

-

Felbamate Application: After establishing a stable baseline, co-apply the agonist with increasing concentrations of Felbamate.

-

Data Acquisition and Analysis: Record the changes in current amplitude. For inhibitory effects (NMDA receptors), construct a concentration-response curve and calculate the IC50. For potentiating effects (GABA-A receptors), quantify the percentage increase in current amplitude relative to the baseline.

In Vivo Seizure Models

A. Maximal Electroshock (MES) Test

Objective: To evaluate the efficacy of Felbamate in a model of generalized tonic-clonic seizures.

Methodology:

-

Animal Subjects: Use adult male mice or rats.

-

Drug Administration: Administer Felbamate via the desired route (e.g., intraperitoneal) at a range of doses. A vehicle control group should be included.

-

Seizure Induction: At the predetermined time of peak effect for Felbamate, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.

-

Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: Determine the percentage of animals protected at each dose and calculate the median effective dose (ED50) using probit analysis.[14]

B. Subcutaneous Pentylenetetrazol (s.c. PTZ) Test

Objective: To assess the efficacy of Felbamate in a model of myoclonic seizures.

Methodology:

-

Animal Subjects: Use adult male mice.

-

Drug Administration: Administer Felbamate at various doses.

-

Chemoconvulsant Injection: At the time of peak drug effect, inject a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.[15]

-

Observation Period: Observe the animals for a defined period (e.g., 30 minutes) for the occurrence of clonic seizures (defined as clonus of the limbs lasting for a minimum of 5 seconds).[15]

-

Data Analysis: Calculate the percentage of animals protected from clonic seizures at each dose and determine the ED50.[15]

Conclusion

The therapeutic utility of the this compound core, as embodied in the drug Felbamate, is derived from a complex and multifaceted mechanism of action. By simultaneously dampening excessive excitatory neurotransmission via NMDA receptor blockade and enhancing inhibitory tone through the potentiation of GABA-A receptors, Felbamate provides a powerful anticonvulsant effect. Its additional modulatory actions on voltage-gated ion channels likely contribute to its broad efficacy. The data and protocols presented in this guide offer a detailed framework for understanding and further investigating the intricate pharmacology of this important class of anticonvulsant agents.

References

- 1. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Felbamate? [synapse.patsnap.com]

- 3. A neuropharmacological evaluation of felbamate as a novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Voltage-activated calcium channels: targets of antiepileptic drug therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Felbamate block of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the Gating Conformational Changes in the Felbamate Binding Site in NMDA Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Felbamate is a subunit selective modulator of recombinant gamma-aminobutyric acid type A receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Felbamate inhibits dihydropyridine-sensitive calcium channels in central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Felbamate, a novel antiepileptic drug, reverses N-methyl-D-aspartate/glycine-stimulated increases in intracellular Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats [pubmed.ncbi.nlm.nih.gov]

- 13. Isobolographic and subthreshold analysis of interactions among felbamate and four conventional antiepileptic drugs in pentylenetetrazole-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

Spectroscopic Analysis of 2-Phenyl-1,3-propanediol: A Technical Guide

Introduction

2-Phenyl-1,3-propanediol (CAS No: 1570-95-2) is a key chemical intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] Its molecular structure, consisting of a phenyl group and two primary hydroxyl groups, gives rise to a unique spectroscopic profile. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. The document outlines detailed experimental protocols for acquiring this data and presents the information in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.00 | Multiplet | 1H | Methine proton (-CH(Ph)-) |

| ~3.80 | Multiplet | 4H | Methylene protons (-CH₂OH) |

| ~2.50 | Broad Singlet | 2H | Hydroxyl protons (-OH) |

Note: This data is predicted based on the chemical structure, as detailed experimental data was not available in the searched literature. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data[2][3]

| Chemical Shift (ppm) | Assignment |

| 140.9 | Quaternary Aromatic Carbon (C-ipso) |

| 128.5 | Aromatic Carbons (C-ortho/C-meta) |

| 127.8 | Aromatic Carbons (C-ortho/C-meta) |

| 126.9 | Aromatic Carbon (C-para) |

| 65.5 | Methylene Carbons (-CH₂OH) |

| 50.8 | Methine Carbon (-CH(Ph)-) |

Source: SpectraBase

Table 3: IR Spectroscopic Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1200-1000 | Strong | C-O stretch (primary alcohol) |

| 750-700 and 700-650 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Note: This data represents expected absorption bands based on the functional groups present in this compound. A certificate of analysis for a commercial sample confirms the infrared spectrum conforms to the structure.[2]

Table 4: Mass Spectrometry Data (Expected)

| m/z | Interpretation |

| 152 | Molecular Ion [M]⁺ |

| 134 | [M - H₂O]⁺ |

| 121 | [M - CH₂OH]⁺ |

| 103 | [C₈H₇]⁺ (tropylium ion) or [M - H₂O - CH₂OH]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Note: This data represents a plausible fragmentation pattern based on the structure of this compound. The molecular weight of the compound is 152.19 g/mol .[3][4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition:

-

Acquire a 1H NMR spectrum to determine the chemical shifts, multiplicities, coupling constants, and integration of the proton signals.

-

Acquire a 13C NMR spectrum to identify the number and types of carbon atoms. A proton-decoupled spectrum is standard.

-

Additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Thin Film Method: If the sample is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.

Caption: A logical workflow for structural elucidation using NMR, IR, and MS.

References

An In-Depth Technical Guide to 2-Phenyl-1,3-propanediol: Synthesis, Properties, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1,3-propanediol is a key chemical intermediate, primarily recognized for its role as the direct precursor to Felbamate, an antiepileptic drug.[1] Its unique structure, featuring a phenyl group and two primary hydroxyl groups, makes it a valuable building block in organic synthesis. This guide provides a comprehensive review of the synthesis, chemical properties, and the pharmacological context of this compound, with a focus on its derivative, Felbamate.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 1570-95-2 | |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | |

| Melting Point | 53-56 °C | |

| IUPAC Name | 2-phenylpropane-1,3-diol | [2] |

| SMILES | OCC(CO)c1ccccc1 | |

| InChI Key | BPBDZXFJDMJLIB-UHFFFAOYSA-N |

Synthesis of this compound

Several synthetic routes for this compound have been developed, primarily aiming for improved yield, safety, and cost-effectiveness. The most common methods start from either diethyl phenylmalonate or benzaldehyde.

Synthesis starting from Diethyl Phenylmalonate

This is a classical approach involving the reduction of the ester groups.

| Starting Material | Reducing Agent | Solvent | Key Conditions | Yield | Reference |

| Diethyl phenylmalonate | Sodium borohydride (NaBH₄) / Sodium dihydrogen phosphate | Ethanol | Cooled to 15°C | Not specified | [3] |

| Diethyl phenylmalonate | Zinc powder, Aluminum powder, Activated carbon | Tetrahydrofuran, Toluene | 156°C, 5 atmospheres | Not specified | [4] |

Experimental Protocol: Reduction of Diethyl Phenylmalonate with Sodium Borohydride [3]

-

A mixture of 20 g of diethyl phenylmalonate, 6.6 g of sodium dihydrogen phosphate monohydrate, and 140 ml of absolute ethanol is prepared.

-

The mixture is cooled to 15°C.

-

7.1 g of solid sodium borohydride is added to the cooled mixture.

-

After the reaction is complete, the excess sodium borohydride is quenched with a 10% HCl solution.

-

The residual ethanol is removed by distillation.

-

8 ml of 50% NaOH is added to achieve a pH between 8.0 and 9.0.

-

The product, this compound, is extracted into 400 ml of ethyl acetate.

-

The organic layer is washed with 40 ml of water and filtered through alumina.

Synthesis starting from Benzaldehyde

This route proceeds through a nitro intermediate, 2-nitro-2-phenyl-1,3-propanediol.

| Starting Material | Key Intermediate | Catalyst | Key Conditions | Yield | Reference |

| Benzaldehyde | 2-nitro-2-phenyl-1,3-propanediol | 5% Palladium on calcium carbonate | Hydrogenation | ~80% | [5][6] |

Experimental Protocol: Hydrogenation of 2-nitro-2-phenyl-1,3-propanediol [5][6]

-

12 g (0.06 mole) of 2-nitro-2-phenyl-1,3-propanediol, 400 mg of 5% palladium on calcium carbonate, and 150 ml of methanol are placed in a Parr hydrogenator bottle.

-

The mixture is reduced with hydrogen overnight.

-

The reaction mixture is filtered through Celite.

-

The filtrate is concentrated to an oil.

-

The oil is recrystallized from 30 ml of toluene.

-

The final product is obtained with a yield of 7.4 g (80%).

The following diagram illustrates the synthetic pathway from benzaldehyde to this compound.

Spectroscopic Data

-

¹H NMR: Expected signals would include aromatic protons in the phenyl group, a methine proton adjacent to the phenyl group, and methylene protons of the hydroxyl groups, along with the hydroxyl protons themselves.

-

¹³C NMR: Signals corresponding to the carbons of the phenyl ring, the methine carbon, and the two equivalent methylene carbons bearing the hydroxyl groups would be expected.

-

IR Spectroscopy: Characteristic absorption bands for O-H stretching of the alcohol groups, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring would be prominent.

Application in Drug Development: Precursor to Felbamate

The primary significance of this compound lies in its role as the immediate precursor to Felbamate (this compound dicarbamate).[1] Felbamate is an antiepileptic drug used for treating partial seizures in adults and seizures associated with Lennox-Gastaut syndrome in children.[7]

Synthesis of Felbamate from this compound

The conversion of this compound to Felbamate involves the carbamoylation of the two hydroxyl groups. One method involves the use of phosgene.[6]

Pharmacological Mechanism of Action of Felbamate

Felbamate exhibits a multifaceted mechanism of action, contributing to its efficacy as an anticonvulsant.[8] It modulates both excitatory and inhibitory neurotransmission.

The proposed mechanisms of action for Felbamate are:[8][9][10]

-

NMDA Receptor Blockade: Felbamate acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, which inhibits excitatory neurotransmission.[1][11]

-

GABA Receptor Potentiation: It enhances the function of γ-aminobutyric acid (GABA) type A receptors, the primary inhibitory neurotransmitter receptors in the brain.[8][10]

-

Sodium Channel Blockade: Felbamate blocks voltage-gated sodium channels, which reduces high-frequency repetitive firing of neurons.[8]

-

Calcium Channel Modulation: It may also have an inhibitory effect on L-type calcium channels.[8]

The following diagram illustrates the signaling pathways affected by Felbamate.

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry, serving as the cornerstone for the synthesis of the antiepileptic drug Felbamate. The synthetic routes to this compound have been optimized for large-scale production, enabling the availability of its crucial derivative. The multifaceted mechanism of action of Felbamate, targeting key excitatory and inhibitory pathways in the central nervous system, underscores the therapeutic importance that originates from the chemical structure of this compound. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the critical link between a chemical intermediate and its life-saving application.

References

- 1. Felbamate pharmacology and use in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US9233898B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. US5072056A - Synthesis of this compound - Google Patents [patents.google.com]

- 6. US4868327A - Synthesis of this compound - Google Patents [patents.google.com]

- 7. Felbamate - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Felbamate? [synapse.patsnap.com]

- 9. Felbamate Pharmacology - BioPharma Notes [biopharmanotes.com]

- 10. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Felbamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

The Biological Activity of 2-Phenyl-1,3-propanediol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the biological activity of 2-Phenyl-1,3-propanediol (CAS 1570-95-2). While direct pharmacological data on this compound is limited, its primary significance in the biomedical field lies in its role as the direct precursor to Felbamate (this compound dicarbamate), a potent anticonvulsant drug. Consequently, this document extensively reviews the well-documented biological activities of Felbamate to infer the potential, and as yet uncharacterized, pharmacological landscape of its parent compound. The guide also covers the known non-therapeutic applications of this compound in the cosmetics and fragrance industries, alongside a summary of its physicochemical properties and safety profile. Detailed experimental protocols for assays relevant to the study of its derivatives are provided, and key pathways and processes are visualized to facilitate a deeper understanding for research and development professionals.

Introduction to this compound

This compound is an organic compound characterized by a phenyl group attached to a propane-1,3-diol backbone. It serves as a versatile chemical intermediate and is utilized in various industrial applications. In the pharmaceutical sector, its most critical role is as the starting material for the synthesis of Felbamate, a drug used in the treatment of refractory epilepsy.[1][2] Beyond its pharmaceutical applications, it is also used as a fragrance ingredient and as a humectant and solvent in cosmetic formulations.[3][4] Given its status as a precursor to a neurologically active drug, understanding its own biological profile, or lack thereof, is crucial for a comprehensive safety and efficacy assessment of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and synthesis activities.

| Property | Value | Reference(s) |

| CAS Number | 1570-95-2 | [5][6] |

| Molecular Formula | C₉H₁₂O₂ | [5][6] |

| Molecular Weight | 152.19 g/mol | [1][6] |

| Appearance | White crystalline solid | [3][7] |

| Melting Point | 53-56 °C | [1][7] |

| pKa | 14.26 ± 0.10 (Predicted) | [3] |

| Solubility | Sparingly soluble in water | [3] |

Role in Synthesis: From Precursor to Active Pharmaceutical Ingredient

The primary biological relevance of this compound is its function as the immediate precursor to Felbamate. The synthesis involves the dicarbamation of the two hydroxyl groups of the propanediol backbone.

Synthesis of Felbamate

Felbamate (this compound dicarbamate) is synthesized from this compound. One common laboratory and industrial method involves reacting this compound with a cyanate source in the presence of a strong acid, or with chlorosulfonyl isocyanate.[2][8] This chemical transformation is pivotal as it converts the relatively inert diol into a pharmacologically active agent.

Biological Activity Profile (via Felbamate)

While this compound itself is not considered bioactive, its dicarbamate derivative, Felbamate, exhibits significant anticonvulsant properties.[5][6] The biological activity of Felbamate is complex, involving a dual mechanism of action that modulates both excitatory and inhibitory neurotransmission.[1][6]

Mechanism of Action: A Dual Approach

Felbamate's anticonvulsant effects are attributed to two primary mechanisms:

-

Blockade of NMDA Receptors: Felbamate is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key mediator of excitatory neurotransmission in the brain. It shows selectivity for NMDA receptors containing the NR2B subunit.[5] This action is noncompetitive with respect to the co-agonists glutamate and glycine. By inhibiting NMDA receptor function, Felbamate reduces excessive excitatory signals that can lead to seizure activity.

-

Potentiation of GABA-A Receptors: Felbamate positively modulates the function of γ-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1][6] It enhances GABA-evoked chloride currents, which leads to hyperpolarization of the neuron and a reduction in neuronal excitability. Studies indicate this modulation is also subunit-selective, preferentially affecting receptors containing α1β2γ2S, α1β3γ2S, α2β2γ2S, and α2β3γ2S combinations.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Felbamate, illustrating its potency and pharmacokinetic profile.

Table 2: Felbamate Potency at NMDA Receptors

| Receptor Subtype | IC₅₀ (mM) | Experimental System | Reference(s) |

|---|---|---|---|

| NR1 / NR2B | 0.52 - 0.93 | Recombinant receptors in HEK293 cells or Xenopus oocytes | [5] |

| NR1 / NR2C | 2.02 - 2.4 | Recombinant receptors in HEK293 cells or Xenopus oocytes | [5] |

| NR1 / NR2A | 2.6 - 8.56 | Recombinant receptors in HEK293 cells or Xenopus oocytes |[5] |

Table 3: Felbamate Efficacy in Preclinical Seizure Models

| Seizure Model | Endpoint | ED₅₀ (mg/kg, i.p.) | Animal Model | Reference(s) |

|---|---|---|---|---|

| Audiogenic Seizure | Tonic Phase Suppression | 23.1 | DBA/2 Mouse | |

| Audiogenic Seizure | Clonic Phase Suppression | 48.8 | DBA/2 Mouse | |

| NMDA-induced Seizure | Tonic Phase Suppression | 12.1 | DBA/2 Mouse |

| NMDA-induced Seizure | Clonic Phase Suppression | 29.0 | DBA/2 Mouse | |

Table 4: Human Pharmacokinetic Parameters of Felbamate

| Parameter | Value | Notes | Reference(s) |

|---|---|---|---|

| Oral Bioavailability | >90% | Food does not affect absorption of tablets. | |

| Plasma Protein Binding | 22-25% | Primarily to albumin. | |

| Apparent Volume of Distribution (Vd) | ~51 L (~0.75 L/kg) | Indicates moderate tissue distribution. | |

| Clearance (Cl) | ~2.43 L/hr | Primarily renal elimination. | |

| Elimination Half-life | 14-23 hours | Allows for twice or thrice daily dosing. |

| Metabolism | Hepatic (CYP2E1, CYP3A4) | Metabolites are not significantly active. | |

Note on GABA-A Receptor Potentiation: While Felbamate is known to potentiate GABA-A receptor currents, specific EC₅₀ values are not consistently reported in the literature. The effect is described as a positive allosteric modulation, with the degree of potentiation being dependent on the receptor subunit composition.[1][6]

Non-Therapeutic Applications and Biological Basis

This compound is used in cosmetics and personal care products. Its biological basis for these applications is not pharmacological but rather based on its physicochemical properties that affect the skin and product formulation.

-

Humectant: Like other glycols, it can attract and retain moisture, helping to hydrate the skin.[4]

-

Solvent: It is an effective solvent, capable of dissolving other active ingredients, which can enhance their delivery into the skin.[4]

-

Emollient: It can help to soften and soothe the skin, improving its texture.

Safety and Toxicology

The safety profile of this compound is a critical consideration for its use in any application.

-

Eye Irritation: It is classified as causing serious eye damage (H318).[3][8] Safety protocols mandate the use of eye protection when handling the compound.[3]

-

Skin Irritation: While some studies suggest a low potential for skin irritation, others indicate it can be a mild irritant, particularly with repeated exposure.[5] It is considered less irritating than the structurally similar propylene glycol.

-

Acute Toxicity: The toxicological properties have not been fully investigated. Standard first aid measures for exposure include washing the affected area with plenty of water.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of compounds like this compound and its derivatives.

Protocol: Maximal Electroshock (MES) Seizure Test (Mice)

This test is a primary screening model for anticonvulsant activity, particularly for generalized tonic-clonic seizures.

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

-

Male ICR-CD-1 mice (20-25 g), acclimated for at least 3 days.

-

Electroconvulsive shock generator with corneal electrodes.

-

0.5% tetracaine hydrochloride ophthalmic solution.

-

0.9% saline solution.

-

Test compound and vehicle control.

Procedure:

-

Animal Preparation: Weigh each mouse to calculate the appropriate dose.

-

Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). The time between administration and testing should correspond to the compound's peak effect time, determined in preliminary pharmacokinetic studies.

-

Anesthesia and Electrode Placement: At the time of testing, apply one drop of 0.5% tetracaine solution to each cornea as a local anesthetic. Follow with a drop of 0.9% saline to ensure good electrical contact.

-

Stimulation: Restrain the mouse and place the corneal electrodes on the eyes. Deliver an alternating current stimulus (e.g., 50 mA, 60 Hz) for a fixed duration (e.g., 0.2 seconds).

-

Observation: Immediately following the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid, extended posture of the hindlimbs for at least 3 seconds.

-

Data Analysis: The animal is considered "protected" if it fails to exhibit tonic hindlimb extension. The ED₅₀ (the dose that protects 50% of the animals) is calculated using probit analysis from data obtained at several dose levels.

Protocol: Whole-Cell Voltage-Clamp Recording for GABA-A Receptor Modulation

This electrophysiological technique is used to measure a compound's ability to potentiate GABA-evoked currents.

Objective: To quantify the modulatory effect of a test compound on GABA-A receptor function.

Materials:

-

HEK293 cells transiently or stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2).

-

Patch-clamp amplifier, micromanipulators, and data acquisition system.

-

Borosilicate glass pipettes (3-5 MΩ resistance).

-

Intracellular solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. pH adjusted to 7.3 with CsOH.

-

Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.

-

GABA stock solution.

-

Test compound stock solution (e.g., Felbamate in DMSO, diluted in extracellular solution).

Procedure:

-

Cell Preparation: Plate transfected HEK293 cells on coverslips 24-48 hours before recording.

-

Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pipette Preparation: Fill a glass pipette with intracellular solution and mount it on the headstage.

-

Seal Formation: Approach a single, healthy cell with the pipette tip while applying slight positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -70 mV.

-

Drug Application: a. Establish a baseline current by applying a low, sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) using a rapid perfusion system. b. Co-apply the same concentration of GABA along with various concentrations of the test compound. c. Perform a "washout" step by perfusing with the extracellular solution to ensure the effect is reversible.

-

Data Analysis: Measure the peak amplitude of the inward chloride current evoked by GABA in the absence and presence of the test compound. Calculate the percent potentiation for each concentration. Construct a dose-response curve and fit it with the Hill equation to determine the EC₅₀ and maximum potentiation.

Conclusion

This compound is a compound with a dual identity. In industrial applications like cosmetics, its biological impact is primarily physicochemical, serving as a functional excipient. However, in the context of pharmacology and drug development, its significance is almost entirely defined by its role as the direct chemical precursor to the anticonvulsant Felbamate. The potent, dual-action mechanism of Felbamate on both NMDA and GABA-A receptors provides a compelling, albeit indirect, profile of the types of biological activity that can be unlocked from the this compound scaffold. While the parent molecule itself appears to be inert at these neurological targets, this guide underscores its importance as a foundational structure for neuropharmacological agents. Future research could explore whether other derivatives of this compound possess novel biological activities, leveraging the established structure-activity relationships of Felbamate as a starting point. For professionals in drug development, this compound represents a key starting material whose synthesis, handling, and safety profile are integral to the production of its life-altering derivative.

References

- 1. Felbamate but not phenytoin or gabapentin reduces glutamate release by blocking presynaptic NMDA receptors in the entorhinal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sophion.com [sophion.com]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. benchchem.com [benchchem.com]

- 7. Felbamate is a subunit selective modulator of recombinant gamma-aminobutyric acid type A receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABA tonic currents and glial cells are altered during epileptogenesis in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Phenyl-1,3-propanediol: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Phenyl-1,3-propanediol, a key intermediate in various synthetic processes. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available solubility data, provides detailed experimental protocols for its determination, and visualizes the necessary workflows for accurate assessment.

Core Understanding: The Physicochemical Profile of this compound

Quantitative Solubility Data

Due to the limited availability of precise quantitative data in peer-reviewed literature and chemical databases, the following table summarizes the known qualitative and semi-quantitative solubility information for this compound. This underscores the necessity for experimental determination for specific applications.

| Solvent | Chemical Class | Temperature (°C) | Solubility (g/100mL) | Observations |

| Water | Protic | Ambient | Sparingly Soluble[6] | Dispersible |

| Methanol | Protic | Ambient | Slightly Soluble[1] | - |

| Chloroform | Chlorinated | Ambient | Slightly Soluble[1] | - |

| Ethanol | Protic | Not Available | Not Available | - |

| Acetone | Ketone | Not Available | Not Available | - |

| Toluene | Aromatic Hydrocarbon | Not Available | Not Available | - |

| Hexane | Aliphatic Hydrocarbon | Not Available | Not Available | - |

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, the following established experimental protocols can be employed to determine the solubility of this compound in various solvents.

Method 1: Shake-Flask Method (Equilibrium Method)

This is a widely accepted method for determining the equilibrium solubility of a solid in a solvent.

Apparatus and Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated in a thermostatically controlled shaker bath at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-